molecular formula C12H5Cl3O B12888615 1,6,7-Trichlorodibenzofuran CAS No. 83704-46-5

1,6,7-Trichlorodibenzofuran

Cat. No.: B12888615
CAS No.: 83704-46-5
M. Wt: 271.5 g/mol
InChI Key: HEWLCNCSWBMZHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,6,7-Trichlorodibenzofuran can be synthesized through various chlorination reactions of dibenzofuran. One common method involves the chlorination of dibenzofuran in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions . The reaction typically requires a catalyst, such as iron or aluminum chloride, and is conducted at elevated temperatures to ensure complete chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound often involves the chlorination of dibenzofuran in large-scale reactors. The process is optimized to achieve high yields and purity of the target compound. The reaction conditions, including temperature, pressure, and the concentration of chlorinating agents, are carefully controlled to minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

1,6,7-Trichlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

1,6,7-Trichlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes compounds with varying degrees of chlorination. Similar compounds include:

Uniqueness

This compound is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1,6,7-trichlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-7-2-1-3-9-10(7)6-4-5-8(14)11(15)12(6)16-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWLCNCSWBMZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(O2)C(=C(C=C3)Cl)Cl)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232559
Record name 1,6,7-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-46-5
Record name 1,6,7-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6,7-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6,7-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531GCZ1708
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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